molecular formula C8H15ClO3S B2544997 (4,4-Dimethyloxan-2-yl)methanesulfonyl chloride CAS No. 2503205-00-1

(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride

Cat. No.: B2544997
CAS No.: 2503205-00-1
M. Wt: 226.72
InChI Key: BEPPDJXAIRBOAU-UHFFFAOYSA-N
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Description

“(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride” is a chemical compound . It is used in various chemical reactions due to its reactivity .

Scientific Research Applications

Selective Chlorination and Synthesis

Sulfonyl chloride compounds, such as methanesulfonyl chloride, play a crucial role in selective chlorination processes. For example, methanesulfonyl chloride in N,N-dimethylformamide has been used to transform unprotected D-arabinitol into its 1,5-dichloro derivative, demonstrating the utility of sulfonyl chlorides in the selective functionalization of polyols, which is vital for the synthesis of complex molecules (Benazza et al., 1991).

Molecular Structure and Polarizability

The study of sulfonyl chlorides extends into physical chemistry, where compounds like methanesulfonyl chloride have been analyzed to understand their molecular structures, dipole moments, and anisotropies of polarizability. Such studies are essential for understanding the physicochemical properties of these compounds, influencing their reactivity and applications in various chemical contexts (Arbuzov et al., 1976).

Sulfenyletherification Reactions

In synthetic organic chemistry, the generation of methanesulfenyl chloride from reactions involving dimethyl sulfoxide and oxalyl chloride has been described. This process is utilized for the sulfenyletherification of unsaturated alcohols, showcasing the role of sulfonyl chloride derivatives in facilitating novel bond-forming reactions, which is critical for the development of new synthetic methodologies (Gao et al., 2018).

Microbial Metabolism and Environmental Impact

Methanesulfonic acid, closely related to methanesulfonyl chloride, is studied for its role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate, a derivative of methanesulfonic acid, highlighting the environmental and biological significance of sulfonyl compounds. These studies provide insights into the natural cycles of sulfur compounds and their impact on the environment (Kelly & Murrell, 1999).

Labeling and Isotopic Studies

The preparation of isotopically labeled sulfonyl chlorides, such as methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, illustrates the application of these compounds in isotopic labeling studies. These methods are vital for the detailed structural and mechanistic analysis of chemical reactions, contributing to advancements in chemical research (Hanai & Okuda, 1977).

Properties

IUPAC Name

(4,4-dimethyloxan-2-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-8(2)3-4-12-7(5-8)6-13(9,10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPPDJXAIRBOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(C1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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